molecular formula C21H27ClO5 B1675157 Loteprednol CAS No. 129260-79-3

Loteprednol

Cat. No. B1675157
M. Wt: 394.9 g/mol
InChI Key: YPZVAYHNBBHPTO-MXRBDKCISA-N
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Description

Loteprednol is a corticosteroid used to treat eye pain, redness, and swelling caused by certain eye problems or eye surgery . It is also used to temporarily treat itching of the eye caused by a condition known as seasonal allergic conjunctivitis . This medicine belongs to the group of medicines known as corticosteroids .


Molecular Structure Analysis

Loteprednol etabonate Form II has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . It crystallizes in the space group P21 with a = 11.96312(6), b = 14.91862(5), c = 6.75715(3) Å, β = 94.1584(3)°, V = 1202.796(6) Å3 .


Physical And Chemical Properties Analysis

Loteprednol has a molecular formula of C24H31ClO7 and a molecular weight of 466.96 . It is soluble in DMSO at 90 mg/mL .

Scientific Research Applications

Efficacy in Treating Ocular Conditions

Loteprednol etabonate has shown effectiveness in treating seasonal allergic conjunctivitis, reducing the signs and symptoms with a safety profile comparable to placebo. It also proves beneficial in keratoconjunctivitis sicca patients with delayed tear clearance, showing significant improvements in clinical inflammation (Dell et al., 1998; Pflugfelder et al., 2004).

Pharmacokinetic Advantages

The ocular pharmacokinetics of loteprednol etabonate have been enhanced through mucus-penetrating particle technology, resulting in higher ocular exposure and suggesting a potential for increased efficacy in topical applications (Schopf et al., 2014).

Safety Profile

Loteprednol etabonate's design as a "soft" corticosteroid aims to minimize systemic adverse effects by ensuring rapid conversion to inactive metabolites. Clinical trials indicate a low incidence of elevated intraocular pressure (IOP), a common concern with steroid use, thereby presenting a favorable safety profile for long-term use (Noble & Goa, 1998; Holland et al., 2008).

Prophylactic Use

Its efficacy as a prophylactic treatment for seasonal allergic conjunctivitis further underscores its utility in preventing ocular allergy symptoms before they begin, with studies showing significant prevention of moderate to severe signs and symptoms compared to placebo (Dell et al., 1997).

Postoperative Anti-inflammatory Use

For postoperative ocular inflammation, loteprednol etabonate demonstrates efficacy with a minimal impact on IOP, offering a safe alternative to traditional corticosteroids (Amon & Busin, 2012).

Safety And Hazards

Loteprednol may cause serious side effects such as pain when using the eye drops, worsening redness or itching, eye pain or swelling, trouble closing your eye, pain behind your eyes, sudden vision changes, tunnel vision, seeing halos around lights, or signs of eye infection . It is contraindicated in patients with an eye infection (including herpes simplex) .

Future Directions

Loteprednol is commonly used in the treatment of ocular inflammatory conditions where there is a risk of superficial bacterial infection . It is also used in the treatment of post-operative inflammation and pain following ocular surgery . Future research may focus on expanding its uses and improving its formulation for better patient compliance and reduced side effects.

properties

IUPAC Name

chloromethyl (8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClO5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,18(25)27-11-22)20(15,2)10-16(24)17(14)19/h5,7,9,14-17,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,17+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZVAYHNBBHPTO-MXRBDKCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)OCCl)O)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)OCCl)O)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156128
Record name Loteprednol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Loteprednol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.36e-02 g/L
Record name Loteprednol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Loteprednol

CAS RN

129260-79-3, 82034-46-6
Record name Loteprednol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129260-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loteprednol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129260793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loteprednol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00873
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Loteprednol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOTEPREDNOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8CBU6KR16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Loteprednol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220 - 224 °C
Record name Loteprednol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015011
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,930
Citations
CE Pavesio, HH DeCory - British journal of ophthalmology, 2008 - bjo.bmj.com
Ocular inflammatory diseases impose a significant medical and economic burden on society. Corticosteroids are potent anti-inflammatory agents that have been used successfully to …
Number of citations: 123 bjo.bmj.com
TL Comstock, HH DeCory - International Journal of Inflammation, 2012 - hindawi.com
Topical corticosteroids are effective in reducing anterior segment inflammation but are associated with adverse drug reactions (ADRs) including elevation of intraocular pressure (IOP) …
Number of citations: 132 www.hindawi.com
JD Sheppard, TL Comstock, ME Cavet - Advances in therapy, 2016 - Springer
Corticosteroids are a mainstay therapeutic option for the treatment of ocular inflammation. However, safety remains a concern for clinicians, particularly with long-term use. Though …
Number of citations: 105 link.springer.com
L Schopf, E Enlow, A Popov, J Bourassa… - Ophthalmology and …, 2014 - Springer
… The increase in exposure of ocular tissues to loteprednol etabonate with LE-MPP 0.4% as compared to Lotemax 0.5% in this study indicates that MPP formulation of loteprednol …
Number of citations: 70 link.springer.com
GD Novack, J Howes, RS Crockett… - Journal of …, 1998 - journals.lww.com
… loteprednol etabonate. Patients and Methods: All subjects (healthy volunteers or patients with inflammation or allergy) in all sponsored loteprednol … or longer with loteprednol etabonate (…
Number of citations: 119 journals.lww.com
JD BARTLETT, B HORWITZ, R LAIBOVITZ… - Journal of Ocular …, 1993 - liebertpub.com
… Preliminary clinical data have suggested that loteprednol … Preliminary clinical data have suggested that loteprednol … Safety and efficacy of loteprednol etabonate for treatment of papillae …
Number of citations: 133 www.liebertpub.com
S Noble, KL Goa - BioDrugs, 1998 - Springer
… dicate that loteprednol etabonate has good ocular penetration. Loteprednol etabonate and … [9] The concentration of loteprednol etabonate was highest in the cornea, as was the ratio of …
Number of citations: 47 link.springer.com
P Druzgala, WM Wu, N Bodor - Current eye research, 1991 - Taylor & Francis
… the absorption of loteprednol etabonate into the eye of rabbits following the topical administration of eye-drops containing a 0.5% suspension of [4J4C]loteprednol etabonate, and to …
Number of citations: 112 www.tandfonline.com
K Beckman, J Katz, P Majmudar… - Journal of Ocular …, 2020 - liebertpub.com
Dry eye disease (DED) is a common ocular condition that can impair vision and may adversely impact quality of life. Due to the inflammatory nature of this disorder, topical …
Number of citations: 29 www.liebertpub.com
P Druzgala, G Hochhaus, N Bodor - The Journal of Steroid Biochemistry …, 1991 - Elsevier
… Loteprednol etabonate exhibited a binding affinity which was … Loteprednol etabonate was compared to betamethasone 17~t-… , loteprednol etabonate, which has entered clinical trials in …
Number of citations: 133 www.sciencedirect.com

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